molecular formula C16H9Cl2NO B1453128 4-(3,5-Dichlorobenzoyl)isoquinoline CAS No. 1187171-76-1

4-(3,5-Dichlorobenzoyl)isoquinoline

Cat. No.: B1453128
CAS No.: 1187171-76-1
M. Wt: 302.2 g/mol
InChI Key: BZEDZSDKDLGXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dichlorobenzoyl)isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound is characterized by the presence of a 3,5-dichlorobenzoyl group attached to the isoquinoline moiety. It has the molecular formula C16H9Cl2NO and a molecular weight of 302.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline typically involves the acylation of isoquinoline with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Isoquinoline+3,5-Dichlorobenzoyl chlorideAlCl3This compound\text{Isoquinoline} + \text{3,5-Dichlorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Isoquinoline+3,5-Dichlorobenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorobenzoyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(3,5-Dichlorobenzoyl)isoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorobenzoyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylisoquinoline: Lacks the dichloro substituents, resulting in different chemical and biological properties.

    4-(4-Chlorobenzoyl)isoquinoline: Contains a single chlorine atom, leading to variations in reactivity and potency.

    4-(3,4-Dichlorobenzoyl)isoquinoline: Has chlorine atoms in different positions, affecting its steric and electronic properties.

Uniqueness

4-(3,5-Dichlorobenzoyl)isoquinoline is unique due to the specific positioning of the chlorine atoms on the benzoyl group. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDZSDKDLGXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dichlorobenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dichlorobenzoyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
4-(3,5-Dichlorobenzoyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
4-(3,5-Dichlorobenzoyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
4-(3,5-Dichlorobenzoyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
4-(3,5-Dichlorobenzoyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.